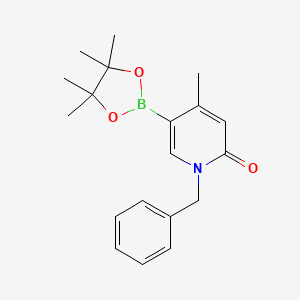
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietane derivatives
Méthodes De Préparation
The synthesis of 3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide typically involves the reaction of 4-methyl-3-aminopyridine with a suitable thietane precursor under specific conditions. One common method involves the nucleophilic substitution of a thietane sulfone with 4-methyl-3-aminopyridine. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring, where nucleophiles like amines or thiols replace the sulfone group.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., temperature, solvent). Major products formed from these reactions include sulfoxides, sulfides, and various substituted thietane derivatives .
Applications De Recherche Scientifique
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide can be compared with other thietane derivatives, such as:
3-Substituted Thietane-1,1-Dioxides: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Thietane Sulfones: These compounds contain a sulfone group and exhibit different reactivity and applications compared to thietane dioxides.
Thietane Sulfoxides: These compounds have a sulfoxide group and are intermediates in the oxidation of thietane sulfides to thietane sulfones.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyridine ring and a thietane ring, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H12N2O2S |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
N-(1,1-dioxothietan-3-yl)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C9H12N2O2S/c1-7-2-3-10-4-9(7)11-8-5-14(12,13)6-8/h2-4,8,11H,5-6H2,1H3 |
Clé InChI |
HQIPCERJZORFEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)NC2CS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B](/img/structure/B15223413.png)
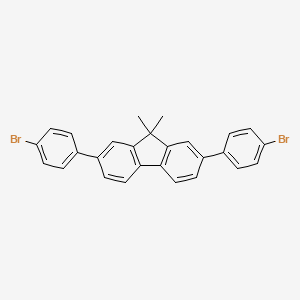
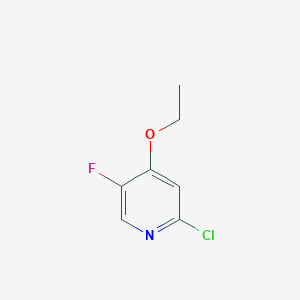

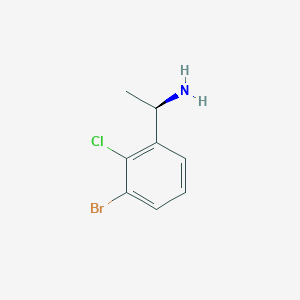
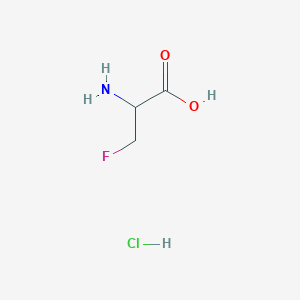
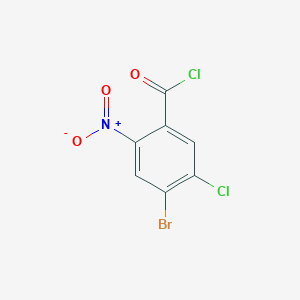
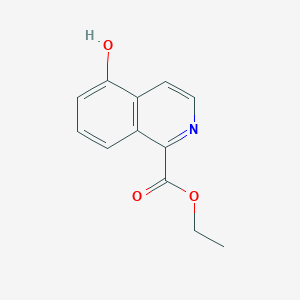
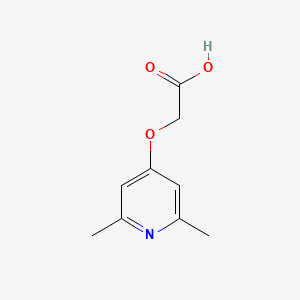
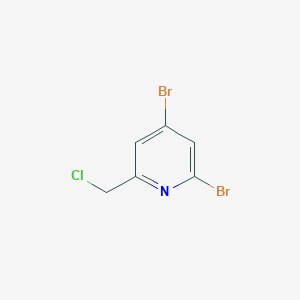
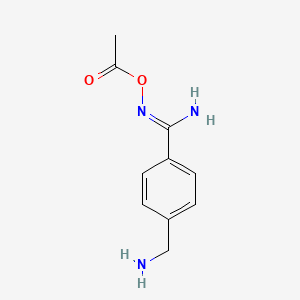
![1-methylpyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B15223481.png)
![3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15223483.png)
